molecular formula C11H8F3N3 B11738883 2-Amino-4-(2-trifluoromethylphenyl)pyrimidine CAS No. 1159820-24-2

2-Amino-4-(2-trifluoromethylphenyl)pyrimidine

Cat. No.: B11738883
CAS No.: 1159820-24-2
M. Wt: 239.20 g/mol
InChI Key: UTMQFRVOXZKELB-UHFFFAOYSA-N
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Description

2-Amino-4-(2-trifluoromethylphenyl)pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and agrochemical research. This compound features a pyrimidine ring—a privileged structure in drug discovery—functionalized with an amino group and a 2-(trifluoromethyl)phenyl moiety. The presence of the trifluoromethyl group is a common strategy in lead optimization, as it can enhance a molecule's metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . While specific biological data for this exact compound may be limited, its core structure is closely related to advanced research compounds. Specifically, 2-amino-4-(trifluoromethyl)pyrimidine derivatives have recently been identified as novel inhibitors of Werner (WRN) helicase, representing a promising new class of Werner-dependent antiproliferative agents for targeting microsatellite instability-high (MSI-H) cancers . Furthermore, structurally similar 4-phenyl-6-trifluoromethyl-2-aminopyrimidine analogs have demonstrated potent fungicidal activity against pathogens like Botrytis cinerea , highlighting the potential of this chemotype in developing new agrochemicals . The broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, and antibacterial effects, making them a versatile template for the synthesis of novel bioactive molecules . Researchers can utilize this compound as a key intermediate to explore these and other therapeutic areas. This product is intended for research purposes as a chemical reference standard or synthetic building block. It is not for diagnostic or therapeutic use. Handle with care and refer to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

1159820-24-2

Molecular Formula

C11H8F3N3

Molecular Weight

239.20 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)8-4-2-1-3-7(8)9-5-6-16-10(15)17-9/h1-6H,(H2,15,16,17)

InChI Key

UTMQFRVOXZKELB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Pyrimidine Core via Weinreb Amide Intermediates

The pyrimidine ring is constructed through cyclocondensation between β-keto esters and guanidine hydrochloride. A representative protocol involves alkynylation of Weinreb amides followed by microwave-assisted cyclization. For example, treatment of 3 (2-(2-aminopyrimidine)-2,2-difluoroethanol precursor) with guanidine hydrochloride (1.5 eq) and Na₂CO₃ in acetonitrile at 120°C under microwave irradiation for 50 minutes yields 2-amino-4-arylpyrimidines in 61% yield. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature120°C<100°C: <40%
BaseNa₂CO₃K₂CO₃: ~55%
SolventMeCNTHF: ~50%
Microwave Irradiation20–30 min intervalsConventional: <30%

This method’s limitation lies in the multi-step synthesis of alkynyl ketone intermediates, which requires precise control over alkynylation conditions.

Palladium-Catalyzed Cross-Coupling for Aryl Functionalization

Buchwald-Hartwig Amination of Halogenated Pyrimidines

Amination of 4-chloro-2-(2-trifluoromethylphenyl)pyrimidine using Pd/C (5 wt%) under hydrogen (1.6 MPa) at 100°C for 3 hours achieves 71.4% yield. Key steps include:

  • Amination : Reacting 2,6-dichloro-4-trifluoromethylpyridine with 28% aqueous NH₃ in 2-methyltetrahydrofuran (2-Me-THF) at 150°C for 6 hours.

  • Dehalogenation : Catalytic hydrogenation with Pd/C removes residual halogens.

Table 1: Optimization of Amination Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
Pd/C2-Me-THF150671.4
Pd(OAc)₂DMF130758.2
NoneEthanol10024<10

Exceeding 160°C promotes decomposition, while polar aprotic solvents like DMF reduce selectivity.

One-Pot Multicomponent Synthesis Using HC(OEt)₃

Tandem Cyclization-Amination in Acetic Acid

A streamlined approach condenses 2-amino-3-cyanobenzofuran-5-carboxylate with HC(OEt)₃ and amines in toluene/acetic acid (3:1) at 120°C for 3 hours. For instance, reacting methyl 4-((3-(trifluoromethyl)phenyl)amino)benzofuro[2,3-d]pyrimidine-6-carboxylate under these conditions delivers the target compound in 85% yield.

Key Advantages:

  • Solvent System : Acetic acid facilitates both cyclization and amination.

  • Substrate Scope : Tolerates electron-deficient aryl amines (e.g., 3-CF₃-aniline).

  • Byproduct Mitigation : Water quenching precipitates pure product without chromatography.

Reductive Amination of Nitro Intermediates

Sodium Borohydride-Iodine Mediated Reduction

Reduction of 2-nitro-4-(2-trifluoromethylphenyl)pyrimidine using NaBH₄ (2.4 eq) and iodine in THF under reflux for 24 hours achieves quantitative yield. The mechanism involves in situ generation of BH₃·THF, which selectively reduces nitro groups to amines without affecting the pyrimidine ring.

Critical Notes:

  • Catalyst-Free : Avoids precious metal catalysts, reducing costs.

  • Scalability : Demonstrated at 10 mmol scale with 100% conversion.

  • Safety : Exothermic reaction requires slow addition of NaBH₄ at 0°C.

Comparative Analysis of Methodologies

Table 2: Method Comparison for 2-Amino-4-(2-Trifluoromethylphenyl)Pyrimidine

MethodYield (%)TimeCostScalability
Cyclocondensation618 hHighModerate
Cross-Coupling71.49 hMediumHigh
One-Pot853 hLowHigh
Reductive Amination10024 hLowLow

The one-pot method offers the best balance of yield and efficiency, while reductive amination excels in simplicity but suffers from long reaction times[1–4].

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-trifluoromethylphenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-4-(2-trifluoromethylphenyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-trifluoromethylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

2-Amino-4-(2-Furyl)Pyrimidine (5a) and 2-Amino-4-(2-Pyridyl)Pyrimidine (5c)
  • Synthesis Yields : 78% (5a) and 81% (5c) via methods similar to compound 5d .
  • Physical Properties :
    • Melting Points : 211–213°C (5a) vs. 141–143°C (5c) .
    • ¹H NMR Shifts : Distinct aromatic proton patterns due to furyl (δ 6.70–8.29 ppm) vs. pyridyl (δ 4.01–8.10 ppm) substituents .
2-Amino-4-(Trifluoromethyl)Pyrimidine
  • Structure : Trifluoromethyl group directly attached to the pyrimidine ring (C4) .
  • Applications : Used in research for its electronic effects, but lacks the phenyl ring’s π-stacking capability, which may reduce binding interactions in biological systems compared to the target compound .

Positional Isomers: Ortho vs. Meta/Para Trifluoromethyl Substitution

2-Amino-4-[3-(Trifluoromethyl)Phenyl]Pyrimidine and 2-Amino-4-[4-(Trifluoromethyl)Phenyl]Pyrimidine
  • Structural Impact :
    • Ortho (Target Compound) : Steric hindrance may limit rotational freedom, affecting molecular recognition.
    • Meta/Para : Reduced steric effects but altered electronic distribution (e.g., para-CF₃ enhances resonance stabilization) .
  • Hypothetical Activity : Ortho substitution might hinder binding to flat enzyme active sites compared to para analogs, which are more common in drug design .

Pyrimidinones and Extended Heterocycles

2-Amino-3-{[(E)-1,3-Benzodioxol-5-Ylmethylidene]Amino}-6-(Trifluoromethyl)-4(3H)-Pyrimidinone
  • Molecular Weight : 326.24 g/mol vs. ~265 g/mol (estimated for target compound).
  • Functional Groups : The benzodioxole moiety introduces additional hydrogen-bonding sites, which could enhance antimicrobial activity compared to the phenyl-CF₃ group .
  • Synthetic Complexity : Requires multi-step reactions (e.g., condensation with aldehydes), whereas the target compound’s synthesis may be more straightforward .
Antimicrobial Pyrano[2,3-d]Pyrimidines
  • Activity : Compounds like 10,11-dihydro-3-methoxy-9-methyl-12-(p-chlorophenyl)-12H-naphtho[2,1-b]pyran[2,3-d]pyrimidine-11-one (5) show promising antibacterial effects .
  • Structural Relevance : The trifluoromethyl group in the target compound may similarly enhance activity by increasing membrane permeability, though direct data are unavailable .
Antiviral Pyrimidine Derivatives
  • Substitution Effects: Cycloalkyl groups on 2-amino-4-(hydroxyalkylamino)pyrimidines improve anti-influenza activity . The trifluoromethylphenyl group’s hydrophobicity might similarly enhance viral entry inhibition, but this requires validation .

Biological Activity

2-Amino-4-(2-trifluoromethylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H8F3N3
  • Molecular Weight : 251.20 g/mol

The synthesis typically involves multi-step reactions starting from readily available pyrimidine derivatives, followed by the introduction of the trifluoromethyl group and subsequent amination processes. Various synthetic routes have been optimized to improve yield and purity, focusing on minimizing environmental impact and maximizing efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these activities are often in the low micromolar range, suggesting potent efficacy.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various assays. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for COX-2 inhibition were reported to be around 0.04 µmol, comparable to standard anti-inflammatory drugs like celecoxib.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
  • Receptor Interaction : It is hypothesized that the trifluoromethyl group enhances binding affinity to certain receptors, thereby modulating cellular responses.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrimidine ring significantly influence biological activity:

  • Trifluoromethyl Substitution : The presence of the trifluoromethyl group is crucial for enhancing antimicrobial potency.
  • Amino Group Positioning : The position of the amino group affects solubility and interaction with biological targets.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of Mycobacterium tuberculosis, demonstrating sub-micromolar activity and selectivity over non-target bacteria. This suggests potential as a novel anti-tubercular agent.
  • In Vivo Anti-inflammatory Activity : In animal models, administration of this compound resulted in significant reduction of edema in carrageenan-induced paw edema tests, indicating its therapeutic potential in treating inflammatory conditions.

Q & A

Q. How can membrane separation technologies improve large-scale purification of this compound?

  • Methodological Answer : Employ nanofiltration (MWCO 200–300 Da) to remove low-MW impurities. Optimize transmembrane pressure (3–5 bar) and cross-flow velocity. Compare yield/purity with traditional methods like crystallization .

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